molecular formula C19H28O3 B1210260 1alpha-Hydroxydehydroepiandrosterone CAS No. 20998-18-9

1alpha-Hydroxydehydroepiandrosterone

Cat. No.: B1210260
CAS No.: 20998-18-9
M. Wt: 304.4 g/mol
InChI Key: WWUWPHTVCBJAFV-DYXPHYEZSA-N
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Description

1alpha-Hydroxydehydroepiandrosterone is a hydroxylated derivative of dehydroepiandrosterone, a naturally occurring steroid hormone. This compound is known for its significant role in various biological processes and potential therapeutic applications. It is structurally characterized by the presence of a hydroxyl group at the 1alpha position of the steroid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1alpha-Hydroxydehydroepiandrosterone typically involves biotransformation processes. One method includes the use of Penicillium oxalicum IFO-7000 strain, which is inoculated into a seed culture medium to obtain a seed culture solution. This solution is then transferred to a biotransformation culture medium, where dehydroepiandrosterone is added as a substrate. The biotransformation process continues until this compound is produced and can be separated from the culture medium .

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. The process involves optimizing the biotransformation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, and nutrient concentration in the culture medium.

Chemical Reactions Analysis

Types of Reactions: 1alpha-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols.

Scientific Research Applications

1alpha-Hydroxydehydroepiandrosterone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1alpha-Hydroxydehydroepiandrosterone involves its interaction with specific molecular targets and pathways. It acts on nuclear and cell surface receptors, modulating various biological processes. The compound’s effects are mediated through pathways such as the sonic hedgehog signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

Uniqueness: 1alpha-Hydroxydehydroepiandrosterone is unique due to its specific hydroxylation at the 1alpha position, which imparts distinct biological properties and potential therapeutic benefits compared to other hydroxylated derivatives and the parent compound.

Properties

IUPAC Name

(1S,3R,8R,9S,10R,13S,14S)-1,3-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-15-13(14(18)5-6-16(18)21)4-3-11-9-12(20)10-17(22)19(11,15)2/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14+,15+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUWPHTVCBJAFV-DYXPHYEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(C(CC(C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943302
Record name 1,3-Dihydroxyandrost-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20998-18-9
Record name 1-Hydroxydehydroepiandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020998189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxyandrost-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1alpha-Hydroxydehydroepiandrosterone
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1alpha-Hydroxydehydroepiandrosterone
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1alpha-Hydroxydehydroepiandrosterone
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1alpha-Hydroxydehydroepiandrosterone

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